![molecular formula C21H30ClN3O2 B5663267 1-[1-[(5-chloro-2-hydroxyphenyl)methyl]piperidin-4-yl]-N-cyclopropylpiperidine-4-carboxamide](/img/structure/B5663267.png)
1-[1-[(5-chloro-2-hydroxyphenyl)methyl]piperidin-4-yl]-N-cyclopropylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-[(5-chloro-2-hydroxyphenyl)methyl]piperidin-4-yl]-N-cyclopropylpiperidine-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperidine backbone, which is a common structural motif in many pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-[(5-chloro-2-hydroxyphenyl)methyl]piperidin-4-yl]-N-cyclopropylpiperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 5-chloro-2-hydroxyphenyl group: This step often involves a substitution reaction where a chlorine atom is introduced to the aromatic ring.
Attachment of the cyclopropyl group: This can be done through a cyclopropanation reaction, where a cyclopropyl group is added to the piperidine ring.
Formation of the carboxamide group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[1-[(5-chloro-2-hydroxyphenyl)methyl]piperidin-4-yl]-N-cyclopropylpiperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group on the aromatic ring can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to form an amine.
Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxamide group can produce an amine.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Due to its structural similarity to pharmacologically active compounds, it may have potential as a drug candidate for various therapeutic applications.
Industry: The compound can be used in the development of new materials or as a precursor for the synthesis of other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 1-[1-[(5-chloro-2-hydroxyphenyl)methyl]piperidin-4-yl]-N-cyclopropylpiperidine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
1-[1-[(5-chloro-2-hydroxyphenyl)methyl]piperidin-4-yl]-N-cyclopropylpiperidine-4-carboxamide: shares structural similarities with other piperidine-based compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
1-[1-[(5-chloro-2-hydroxyphenyl)methyl]piperidin-4-yl]-N-cyclopropylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30ClN3O2/c22-17-1-4-20(26)16(13-17)14-24-9-7-19(8-10-24)25-11-5-15(6-12-25)21(27)23-18-2-3-18/h1,4,13,15,18-19,26H,2-3,5-12,14H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNDOJVKZVDFFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2CCN(CC2)C3CCN(CC3)CC4=C(C=CC(=C4)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.